2,2,2-Trichloro-1-(dimethoxyphosphoryl)ethyl pentanoate
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Overview
Description
2,2,2-Trichloro-1-(dimethoxyphosphoryl)ethyl pentanoate: is a synthetic organophosphate compound. It is known for its use as an insecticide, particularly in controlling flying insects such as houseflies, wasps, and hornets . This compound is moderately soluble in water and exhibits moderate toxicity to birds and fish, while being highly toxic to aquatic invertebrates . It is also moderately toxic to mammals if ingested and acts as an acetylcholinesterase inhibitor and neurotoxin .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trichloro-1-(dimethoxyphosphoryl)ethyl pentanoate involves the reaction of 2,2,2-trichloroethanol with dimethyl phosphite in the presence of a base, followed by esterification with pentanoic acid . The reaction conditions typically include a temperature range of 50-70°C and a reaction time of 4-6 hours .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous flow reactors to ensure consistent product quality and yield. The reaction mixture is subjected to distillation to purify the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert the trichloro group to a dichloro or monochloro group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trichloro group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium cyanide (KCN) are commonly employed.
Major Products:
Oxidation: Phosphonic acid derivatives.
Reduction: Dichloro or monochloro derivatives.
Substitution: Various substituted phosphonate esters.
Scientific Research Applications
Chemistry: In chemistry, 2,2,2-Trichloro-1-(dimethoxyphosphoryl)ethyl pentanoate is used as a reagent in organic synthesis. It serves as a precursor for the synthesis of other organophosphate compounds .
Biology: In biological research, this compound is studied for its effects on acetylcholinesterase activity. It is used to investigate the mechanisms of neurotoxicity and the development of antidotes for organophosphate poisoning .
Medicine: Although not widely used in medicine, the compound’s acetylcholinesterase inhibitory properties make it a subject of interest in the study of neurodegenerative diseases such as Alzheimer’s .
Industry: Industrially, it is used as an insecticide to control pests in agricultural and commercial settings. Its effectiveness against a wide range of insects makes it valuable in pest management .
Mechanism of Action
The primary mechanism of action of 2,2,2-Trichloro-1-(dimethoxyphosphoryl)ethyl pentanoate is the inhibition of acetylcholinesterase (AChE), an enzyme responsible for breaking down acetylcholine in the nervous system . By inhibiting AChE, the compound causes an accumulation of acetylcholine, leading to continuous stimulation of nerve cells, which ultimately results in neurotoxicity and death of the insect . The molecular targets include the active site of AChE, where the compound forms a covalent bond, preventing the enzyme from functioning properly .
Comparison with Similar Compounds
- 2,2,2-Trichloro-1-(dimethoxyphosphoryl)ethyl butyrate
- 2,2,2-Trichloro-1-(dimethoxyphosphoryl)ethyl 2-methylpropanoate
- Methyl (2,2,2-trichloro-1-(dimethoxyphosphinyl)ethyl)carbamate
Comparison: Compared to similar compounds, 2,2,2-Trichloro-1-(dimethoxyphosphoryl)ethyl pentanoate exhibits unique properties due to its pentanoate ester group. This group influences its solubility, reactivity, and toxicity profile. For instance, the pentanoate ester provides a longer carbon chain, which can affect the compound’s hydrophobicity and interaction with biological membranes .
Properties
CAS No. |
113870-15-8 |
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Molecular Formula |
C9H16Cl3O5P |
Molecular Weight |
341.5 g/mol |
IUPAC Name |
(2,2,2-trichloro-1-dimethoxyphosphorylethyl) pentanoate |
InChI |
InChI=1S/C9H16Cl3O5P/c1-4-5-6-7(13)17-8(9(10,11)12)18(14,15-2)16-3/h8H,4-6H2,1-3H3 |
InChI Key |
USWPNXDWNDOOMP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)OC(C(Cl)(Cl)Cl)P(=O)(OC)OC |
Origin of Product |
United States |
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